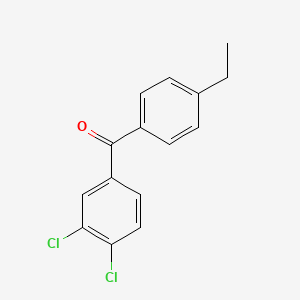

3,4-Dichloro-4'-ethylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-8-13(16)14(17)9-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUUEQJULCZANM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374173 | |

| Record name | 3,4-Dichloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-28-5 | |

| Record name | 3,4-Dichloro-4'-ethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-Dichloro-4'-ethylbenzophenone chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 3,4-Dichloro-4'-ethylbenzophenone. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a substituted aromatic ketone. Its structure consists of a benzophenone core with two chlorine atoms substituted on one phenyl ring at the 3 and 4 positions, and an ethyl group on the other phenyl ring at the 4' position.

Systematic Information:

| Identifier | Value |

| IUPAC Name | (3,4-Dichlorophenyl)(4-ethylphenyl)methanone |

| CAS Number | 844885-28-5[1] |

| Molecular Formula | C₁₅H₁₂Cl₂O[1] |

| Molecular Weight | 279.16 g/mol [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |

| InChI Key | Not available in searched literature. |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 407.2 ± 45.0 °C | Predicted[1] |

| Density | 1.244 ± 0.06 g/cm³ | Predicted[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

As specific experimental procedures for the synthesis and analysis of this compound are not published, the following sections provide detailed, generalized protocols based on standard organic chemistry techniques for similar compounds.

Synthesis: Friedel-Crafts Acylation

A plausible and common method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation. This would involve the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation:

-

Anhydrous aluminum chloride (1.1 equivalents) is carefully weighed and transferred to the reaction flask.

-

Anhydrous dichloromethane (or another suitable inert solvent like dichloroethane) is added to the flask to suspend the AlCl₃.

-

Ethylbenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added to the reaction flask.

-

3,4-Dichlorobenzoyl chloride (1.0 equivalent) is dissolved in anhydrous dichloromethane and placed in the dropping funnel.

-

-

Reaction Execution:

-

The reaction flask is cooled in an ice bath to 0-5 °C.

-

The solution of 3,4-dichlorobenzoyl chloride is added dropwise from the dropping funnel to the stirred suspension in the reaction flask over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

The reaction mixture is slowly and carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol or methanol.

-

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on both rings and the ethyl group (a quartet and a triplet).

-

¹³C NMR would show the expected number of signals for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons.

-

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration would be expected in the region of 1650-1670 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the two chlorine atoms.

-

Melting Point Analysis: A sharp melting point range would indicate the purity of the compound.

Biological Activity and Toxicology (Inferred)

There is no specific biological activity or toxicological data available for this compound in the searched literature. However, data from related dichlorobenzophenones can provide some context for potential areas of investigation.

-

4,4'-Dichlorobenzophenone (DCBP): This compound is a known metabolite of the pesticide DDT.[2] It has been reported to be harmful if swallowed.

-

2,5-Dichlorobenzophenone: This isomer is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

-

General Considerations for Dichlorobenzophenones: Some dichlorobenzophenones are listed as potential endocrine-disrupting compounds.[6]

It is crucial to note that these activities are for related compounds and may not be representative of the biological profile of this compound. Any assessment of its biological activity would require dedicated experimental studies.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

References

- 1. This compound CAS#: 844885-28-5 [amp.chemicalbook.com]

- 2. 4,4 -Dichlorobenzophenone 99 90-98-2 [sigmaaldrich.com]

- 3. 2,5-Dichlorobenzophenone - Safety Data Sheet [chemicalbook.com]

- 4. 2,5-Dichlorobenzophenone | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3,4-Dichlorobenzophenone | C13H8Cl2O | CID 80494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3,4-Dichloro-4'-ethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plausible synthesis pathways for 3,4-Dichloro-4'-ethylbenzophenone, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing from commercially available precursors. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows.

Overview of the Synthetic Pathway

The most direct and industrially scalable approach to synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The overall synthesis can be broken down into three main stages:

-

Synthesis of 3,4-Dichlorobenzoic Acid: The precursor acid is synthesized via the oxidation of 3,4-dichlorotoluene.

-

Formation of 3,4-Dichlorobenzoyl Chloride: The carboxylic acid is then converted to the more reactive acyl chloride.

-

Friedel-Crafts Acylation: The final step involves the acylation of ethylbenzene with the prepared 3,4-dichlorobenzoyl chloride.

The following diagram illustrates the overall synthetic workflow.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 3,4-Dichlorobenzoic Acid

This stage involves the oxidation of 3,4-dichlorotoluene. A robust method utilizes a catalyst and an oxidizing agent under controlled conditions.[1][2]

Reaction:

References

Technical Guide: Physicochemical and Toxicological Profile of 3,4-Dichloro-4'-ethylbenzophenone (CAS 844885-28-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available physicochemical data for 3,4-Dichloro-4'-ethylbenzophenone (CAS 844885-28-5). Due to a lack of specific biological data for this compound, this document also explores the toxicological properties of the closely related compound, p,p'-dichlorobenzophenone (DCBP), to provide a potential framework for further investigation. The synthesis of the title compound is also detailed.

Physicochemical Data

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Chemical Name | This compound | Internal Database |

| CAS Number | 844885-28-5 | Internal Database |

| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |

| Molecular Weight | 279.16 g/mol | [1] |

| Predicted Boiling Point | 407.2 ± 45.0 °C | [1] |

| Predicted Density | 1.244 g/cm³ | Internal Database |

| Flash Point | 172.1 °C | Internal Database |

| Experimental Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis

This compound can be synthesized via a Friedel-Crafts acylation reaction.

Experimental Protocol: Friedel-Crafts Acylation

The synthesis of 4-ethylbenzophenone, a structurally similar compound, has been described and can be adapted for this compound. The general procedure involves the reaction of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

Ethylbenzene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Anhydrous magnesium sulfate (for drying)

-

Appropriate glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

Procedure:

-

In a round-bottom flask, ethylbenzene and dichloromethane are combined and cooled in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

3,4-Dichlorobenzoyl chloride is added dropwise via an addition funnel.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

Workflow for the Friedel-Crafts acylation synthesis.

Biological and Toxicological Data (Inferred from a Related Compound)

Disclaimer: To date, no specific biological activity, mechanism of action, or signaling pathway data has been found for this compound (CAS 844885-28-5). The following information pertains to the structurally similar compound p,p'-dichlorobenzophenone (DCBP) and should be considered as a potential starting point for investigating the biological effects of the title compound.

A study on p,p'-dichlorobenzophenone (DCBP), a degradation product of the acaricide dicofol, has shown that it possesses potent antiandrogenic properties.[2] This activity was observed in an in vitro transactivation system using COS-7 cells and was confirmed in T47D human mammary carcinoma cells.[2]

Potential Antiandrogenic Mechanism of Action (Hypothetical for this compound)

The antiandrogenic activity of DCBP suggests that it may act as a competitive antagonist of the androgen receptor (AR). This proposed mechanism involves the binding of the dichlorobenzophenone molecule to the ligand-binding domain of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition would disrupt the normal downstream signaling cascade that leads to the expression of androgen-responsive genes.

Hypothetical antiandrogenic signaling pathway inhibition.

Future Directions

The lack of experimental data for this compound highlights the need for further research. Key areas for future investigation include:

-

Determination of experimental physicochemical properties: Accurate measurement of melting point, solubility in various solvents, pKa, and LogP is essential for understanding the compound's behavior.

-

Toxicological assessment: In vitro and in vivo studies are required to determine the specific biological activities, including potential endocrine-disrupting effects, cytotoxicity, and genotoxicity.

-

Mechanism of action studies: If biological activity is confirmed, further research should focus on elucidating the precise molecular targets and signaling pathways involved.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and the inferred toxicological profile from a related compound offer a basis for designing future experimental studies.

References

Solubility Profile of 3,4-Dichloro-4'-ethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3,4-Dichloro-4'-ethylbenzophenone. Due to the limited availability of public domain data on the solubility of this specific compound, this document outlines the predicted solubility in common organic solvents based on structurally related compounds and furnishes detailed experimental protocols for its precise determination.

Introduction

Predicted Solubility and Data Presentation

Based on the physicochemical properties of structurally similar compounds, the solubility of this compound is expected to be higher in non-polar and moderately polar organic solvents and lower in highly polar solvents. The following table summarizes common organic solvents in which solubility testing is recommended. At present, quantitative data is not available in the public domain.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Classification | Predicted Solubility ( g/100 mL) |

| Non-Polar Solvents | ||

| Toluene | Aromatic Hydrocarbon | Data Not Available |

| Hexane | Aliphatic Hydrocarbon | Data Not Available |

| Cyclohexane | Alicyclic Hydrocarbon | Data Not Available |

| Diethyl Ether | Ether | Data Not Available |

| Polar Aprotic Solvents | ||

| Acetone | Ketone | Data Not Available |

| Ethyl Acetate | Ester | Data Not Available |

| Acetonitrile | Nitrile | Data Not Available |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Data Not Available |

| Tetrahydrofuran (THF) | Ether | Data Not Available |

| Dimethylformamide (DMF) | Amide | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Data Not Available |

| Polar Protic Solvents | ||

| Methanol | Alcohol | Data Not Available |

| Ethanol | Alcohol | Data Not Available |

| Isopropanol | Alcohol | Data Not Available |

| Water | Inorganic | Data Not Available |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, the following experimental methodologies are recommended. These protocols are based on established methods for determining the solubility of crystalline organic compounds.

Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Separation: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, either centrifuge the aliquot at high speed or filter it through a syringe filter.

-

Quantification: Accurately dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

-

Data Analysis: Calculate the solubility in grams per 100 mL or moles per liter. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the quantification of this compound.

Table 2: Suggested HPLC Parameters

| Parameter | Suggested Conditions |

| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 30 °C |

| Standard Preparation | Prepare a series of standard solutions of known concentrations in a suitable solvent to create a calibration curve. |

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination.

Caption: Experimental workflow for equilibrium solubility determination.

Potential applications of substituted benzophenones in medicinal chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

The benzophenone scaffold, consisting of a central carbonyl group flanked by two phenyl rings, represents a privileged structure in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to engage with a wide range of biological targets have established substituted benzophenones as a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse applications of substituted benzophenones, detailing their mechanisms of action, summarizing key quantitative data, and providing foundational experimental protocols.

Anticancer Applications: Targeting Proliferation and Angiogenesis

Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines and demonstrating anti-angiogenic and pro-apoptotic properties.[1][2] The mechanism of their anticancer activity is often multifaceted, involving the modulation of key signaling pathways.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have shown that substituted benzophenones can induce apoptosis in cancer cells through caspase activation.[1][3] The intrinsic apoptosis pathway, in particular, has been implicated, with evidence of increased levels of active caspase-9 and caspase-3.[4] Furthermore, some benzophenone analogs have been found to cause cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[1][3]

One of the critical pathways targeted by these compounds is the Vascular Endothelial Growth Factor (VEGF) signaling cascade, a key regulator of angiogenesis.[1][5] By interacting with and down-regulating the expression of VEGF, certain substituted benzophenones can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of substituted benzophenones is typically evaluated through in vitro cytotoxicity assays, with IC50 values representing the concentration required to inhibit 50% of cancer cell growth. The following table summarizes the IC50 values for representative substituted benzophenones against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone | Tyrosinase Inhibitor | 1.4 | [6] |

| Analogue 10i (HIV-1 Inhibitor) | Wild-type HIV-1 | 0.0029 | [7] |

| Analogue 13b (HIV-1 Inhibitor) | Wild-type HIV-1 | 0.0042 | [7] |

| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [8] |

| Substituted 2-hydroxybenzophenones | T47-D (Breast) | 12.09 - 26.49 | [8] |

| Substituted 2-hydroxybenzophenones | PC3 (Prostate) | 12.09 - 26.49 | [8] |

| Compound 1 | HL-60 (Leukemia) | 0.48 | [4][9] |

| Compound 1 | A-549 (Lung) | 0.82 | [4][9] |

| Compound 1 | SMMC-7721 (Hepatoma) | 0.26 | [4][9] |

| Compound 1 | SW480 (Colon) | 0.99 | [4][9] |

| Compound 8 | SW480 (Colon) | 0.51 | [9] |

| Compound 9 | SW480 (Colon) | 0.93 | [9] |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | IL-1β Inhibition | 0.014 | [10] |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | TNF-α Inhibition | 0.006 | [10] |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase | 0.010 | [10] |

Signaling and Experimental Workflow Diagrams

Anti-inflammatory Properties: Modulating Inflammatory Cascades

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents with minimal side effects is a significant area of research. Substituted benzophenones have demonstrated notable anti-inflammatory activity in various preclinical models.[11][12]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit the production of prostaglandins, key mediators of inflammation.[11] This is achieved through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response.[13][14] By inhibiting the activation of NF-κB, substituted benzophenones can suppress the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), the enzyme responsible for prostaglandin synthesis.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard assay to evaluate the in vivo anti-inflammatory activity of novel compounds. The table below presents the percentage of edema inhibition by representative benzophenone analogues.

| Compound/Analogue | Dose | Edema Inhibition (%) | Reference |

| Benzophenone Analogue (unspecified) | Not specified | Interesting activity | [11] |

| Benzoate-substituted benzophenones (4c, 4e, 4g, 4h, 4k) | Not specified | More potent than standard drugs | [12] |

| Benzophenone glucosides (4, 6, 7) | 0.5 mg/ear | 51, 67, 73 | [15] |

| Free aglycones (2, 5) | 0.5 mg/ear | 55, 53 | [15] |

Signaling and Experimental Workflow Diagrams

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. ajchem-a.com [ajchem-a.com]

- 4. The effects of benzophenone-3 on apoptosis and the expression of sex hormone receptors in the frontal cortex and hippocampus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel-Crafts Acylation [www1.udel.edu]

- 9. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. scribd.com [scribd.com]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

The Genesis of a Benzophenone: A Technical Guide to 3,4-Dichloro-4'-ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context, synthesis, and known properties of 3,4-Dichloro-4'-ethylbenzophenone. While the specific historical details of its initial synthesis are not extensively documented in publicly available literature, its discovery can be situated within the broader history of synthetic organic chemistry, particularly the development and application of the Friedel-Crafts acylation reaction. This document outlines a plausible synthetic route based on this well-established methodology, presents available physicochemical data, and offers insights into the general experimental workflow for its preparation and characterization. The absence of documented biological activity or associated signaling pathways for this specific molecule is noted, suggesting an area for future research.

Historical Context: An Inferred Discovery

The discovery of this compound is not marked by a singular, celebrated event but is rather a logical outcome of the systematic exploration of aromatic ketones following the groundbreaking discovery of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. This reaction provided a robust method for the acylation and alkylation of aromatic rings, opening up a vast new landscape for synthetic chemists.

The subsequent decades saw an explosion in the synthesis of novel substituted benzophenones. These compounds were investigated for a wide array of potential applications, driven by the burgeoning chemical industry. Benzophenones, as a class, were found to possess valuable properties as UV absorbers, photoinitiators, and as intermediates in the synthesis of dyes, pigments, pharmaceuticals, and pesticides.

The introduction of halogen and alkyl substituents onto the benzophenone scaffold, as seen in this compound, was a common strategy to modulate the physicochemical and biological properties of the parent molecule. The dichloro-substitution pattern, in particular, was often explored to enhance biological activity or to serve as a precursor for further chemical modifications. The ethyl group, an electron-donating substituent, would have been introduced to modify the electronic properties of the benzoyl moiety.

Given this context, it is highly probable that this compound was first synthesized in the mid-20th century as part of a broader research program investigating the structure-activity relationships of substituted benzophenones for applications in materials science, agriculture, or pharmacology. Its existence is a testament to the power and versatility of the Friedel-Crafts acylation in generating novel chemical entities for scientific exploration.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible databases. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂Cl₂O | Chemical Supplier Data |

| Molecular Weight | 279.16 g/mol | Chemical Supplier Data |

| Predicted Boiling Point | 407.2 ± 45.0 °C | Chemical Supplier Data |

| Predicted Density | 1.244 ± 0.06 g/cm³ | Chemical Supplier Data |

Synthesis via Friedel-Crafts Acylation

The most probable and widely used method for the synthesis of this compound is the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Reaction Mechanism

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of ethylbenzene, leading to the formation of the ketone product.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar Friedel-Crafts acylations and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Ethylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel is charged with anhydrous aluminum chloride and a portion of the inert solvent (e.g., DCM). The apparatus is kept under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of 3,4-dichlorobenzoyl chloride in the inert solvent is added to the addition funnel. The solution is added dropwise to the stirred suspension of aluminum chloride at a controlled temperature (typically 0-5 °C) to manage the initial exothermic reaction.

-

Addition of Ethylbenzene: Following the formation of the acyl chloride-Lewis acid complex, a solution of ethylbenzene in the inert solvent is added dropwise from the addition funnel, maintaining the controlled temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of time to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., DCM). The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity of this compound or any associated signaling pathways. The general class of dichlorobenzophenones has been investigated for various biological activities, but data on this specific isomer is lacking. This represents a potential area for future research and screening for activities such as antimicrobial, antifungal, or anticancer effects.

Conclusion

This compound is a synthetic aromatic ketone whose origins are intrinsically linked to the development of the Friedel-Crafts acylation. While its specific discovery is not well-documented, its synthesis is straightforward using established methods. The limited availability of quantitative data and the complete absence of biological activity studies highlight this compound as a relatively unexplored chemical entity. This guide provides a foundational understanding of its historical context, a practical approach to its synthesis, and a summary of its known properties, thereby serving as a valuable resource for researchers interested in exploring its potential applications.

An In-depth Technical Guide on the Thermochemical Properties of 3,4-Dichloro-4'-ethylbenzophenone

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dichloro-4'-ethylbenzophenone is a halogenated and alkylated derivative of benzophenone. The benzophenone scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, and anti-inflammatory effects[1][2]. Understanding the thermochemical properties of such compounds is crucial for drug development, enabling optimization of processes such as purification, formulation, and storage, and ensuring the stability and efficacy of the final product. This guide summarizes the available predicted data for this compound and provides a comparative analysis with experimental data of related compounds. Furthermore, it details the standard experimental protocols for determining these properties.

Physicochemical and Predicted Properties of this compound

Limited data is available for this compound, with most being predicted values. These serve as an initial estimate pending experimental verification.

Table 1: Physicochemical and Predicted Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂Cl₂O | - |

| Molecular Weight | 279.16 g/mol | - |

| Boiling Point (Predicted) | 407.2 ± 45.0 °C | ChemicalBook |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | ChemicalBook |

Thermochemical Data of Benzophenone and its Derivatives

To provide a framework for the expected thermochemical behavior of this compound, this section presents experimental data for benzophenone and some of its halogenated derivatives.

Table 2: Experimental Thermochemical Data for Benzophenone

| Property | Value | Source |

| Enthalpy of Formation (Solid, 298.15 K) | -24.8 ± 1.5 kJ/mol | [3] |

| Enthalpy of Fusion | 18.574 kJ/mol | [4] |

| Enthalpy of Sublimation | 99.0 ± 1.0 kJ/mol | [5] |

| Enthalpy of Vaporization (298.15 K) | 77.9 ± 1.0 kJ/mol | [5] |

| Solid Phase Heat Capacity (Cp, 300 K) | 218.4 J/mol·K | [5] |

| Liquid Phase Heat Capacity (Cp) | 300 J/mol·K | [6] |

| Melting Point | 48.1 ± 0.2 °C (321.25 K) | [4] |

Table 3: Thermochemical Data for Brominated Benzophenone Derivatives

| Compound | Glass Transition Temp. (Tg) | Recrystallization Temp. (Tr) | Melting Point (Tm) | Source |

| Benzophenone | 211.3 K | ~250 K | 321.5 K | [7] |

| ortho-Bromobenzophenone | 220.3 K | ~260 K | 316.5 K |

These tables illustrate the baseline thermochemical values for the parent benzophenone structure and how they are influenced by halogen substitution. It is anticipated that the dichloro and ethyl substitutions in this compound will further modify these properties.

Experimental Protocols for Thermochemical Analysis

The following are detailed methodologies for key experiments used to determine the thermochemical properties of benzophenone and its derivatives. These protocols are applicable for the experimental characterization of this compound.

DSC is a fundamental technique for measuring thermal transitions such as melting point, glass transition, and crystallization, as well as for determining heat capacity.[8]

-

Objective: To determine the melting point, enthalpy of fusion, and heat capacity of the sample.

-

Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer Pyris 1, Mettler Toledo) is used.[4][9]

-

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas, such as nitrogen or helium, at a constant flow rate (e.g., 20 mL/min).[4][10]

-

A temperature program is initiated, typically involving a heating ramp at a constant rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal transitions.[10]

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.[11]

-

Heat capacity can be determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions. Modulated DSC (MDSC) can be employed for more accurate heat capacity measurements and to separate overlapping thermal events.[8]

-

Combustion calorimetry is the primary method for determining the enthalpy of combustion, from which the standard enthalpy of formation can be derived.[12]

-

Objective: To determine the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) of the compound.

-

Instrumentation: An adiabatic bomb calorimeter is typically used.[12]

-

Methodology:

-

A precisely weighed sample (typically around 1 g) is pressed into a pellet and placed in a crucible within a high-pressure vessel known as a "bomb".

-

A fuse wire is connected to the sample to initiate combustion.

-

The bomb is sealed and pressurized with pure oxygen (typically to around 30 atm).

-

The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

-

The temperature of the water is monitored until it reaches a steady state.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a new steady state is reached after the combustion is complete.

-

The heat released by the combustion reaction (q) is calculated using the equation q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter system and ΔT is the measured temperature change.

-

The enthalpy of combustion is then calculated per mole of the substance. Corrections are made for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid.

-

The standard enthalpy of formation is calculated from the enthalpy of combustion using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl in the case of this compound).

-

Biological Activity and Potential Signaling Pathways

Benzophenone derivatives have been reported to possess a range of biological activities, including anticancer properties.[1] Studies on some benzophenone derivatives have identified potential molecular targets and signaling pathways involved in their antitumor effects. For instance, network pharmacology and molecular docking analyses of a potent benzophenone derivative identified key hub genes such as AKT1, CASP3, and ESR1, which are involved in critical cancer-related pathways.[13]

Below is a simplified representation of a potential signaling pathway that could be modulated by a biologically active benzophenone derivative, leading to apoptosis in cancer cells.

Caption: Potential mechanism of apoptosis induction by a benzophenone derivative.

The following diagram illustrates a general workflow for the experimental determination of key thermochemical properties of a compound like this compound.

Caption: Experimental workflow for thermochemical characterization.

Conclusion

While experimental thermochemical data for this compound are currently lacking in the public domain, this guide provides essential predicted data and a comparative framework based on the well-characterized parent compound, benzophenone, and its derivatives. The detailed experimental protocols for DSC and combustion calorimetry offer a clear path for researchers to determine the key thermochemical properties of this compound. Such data are indispensable for advancing the development of this compound and other promising benzophenone derivatives in the pharmaceutical and chemical industries. The potential for this class of compounds to interact with significant biological pathways further underscores the importance of a thorough physicochemical characterization.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atct.anl.gov [atct.anl.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzophenone [webbook.nist.gov]

- 6. Benzophenone (CAS 119-61-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. Differential Scanning Calorimetry (DSC) - Biorizon [biorizon.eu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atascientific.com.au [atascientific.com.au]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dichloro-4'-ethylbenzophenone via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-4'-ethylbenzophenone is a substituted benzophenone derivative. The benzophenone structural motif is a key pharmacophore found in numerous biologically active compounds and is utilized as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals. The Friedel-Crafts acylation is a classic and efficient method for the synthesis of aryl ketones, such as benzophenones. This application note provides a detailed protocol for the synthesis of this compound by the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using aluminum chloride as a catalyst.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Lewis acid catalyst, aluminum chloride (AlCl₃), activates the 3,4-dichlorobenzoyl chloride by forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of ethylbenzene, preferentially at the para position due to the ortho,para-directing effect of the ethyl group and to minimize steric hindrance. The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the desired product, this compound.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3,4-Dichlorobenzoyl chloride | ≥98% | Commercially Available |

| Ethylbenzene | ≥99% | Commercially Available |

| Anhydrous Aluminum Chloride (AlCl₃) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Hydrochloric Acid (HCl) | 37% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Procedure:

Step 1: Reaction Setup

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask to create a slurry.

-

Cool the flask to 0-5 °C using an ice bath.

Step 2: Addition of Reactants

-

In the dropping funnel, prepare a solution of 3,4-dichlorobenzoyl chloride (1.0 equivalent) and ethylbenzene (1.2 equivalents) in anhydrous DCM.

-

Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. Vigorous evolution of HCl gas will be observed.

Step 3: Reaction Progression

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

Step 4: Work-up

-

Upon completion of the reaction, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexane can be employed to obtain the pure product.

Data Presentation

Table 1: Physicochemical Properties and Yield of this compound

| Parameter | Value |

| CAS Number | 844885-28-5 |

| Molecular Formula | C₁₅H₁₂Cl₂O |

| Molecular Weight | 279.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature |

| Boiling Point (Predicted) | 407.2 ± 45.0 °C |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ |

| Typical Yield | 75-85% |

Table 2: Representative Spectroscopic Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.80-7.70 | m | 3H | Ar-H | |

| 7.55 | d | 1H | Ar-H | |

| 7.30 | d | 2H | Ar-H | |

| 2.75 | q | 2H | -CH₂- | |

| 1.28 | t | 3H | -CH₃ |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 194.5 | C=O | |

| 149.0 | Ar-C | |

| 137.5 | Ar-C | |

| 134.0 | Ar-C | |

| 133.0 | Ar-C | |

| 131.0 | Ar-C | |

| 130.5 | Ar-C | |

| 129.0 | Ar-C | |

| 128.0 | Ar-C | |

| 29.0 | -CH₂- | |

| 15.0 | -CH₃ |

| IR (KBr, cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2970, 2870 | Aliphatic C-H stretch |

| ~1660 | C=O stretch (ketone) |

| ~1600, 1480 | Aromatic C=C stretch |

| ~830 | C-Cl stretch |

| Mass Spectrometry (EI) | m/z | Assignment |

| 278/280/282 | [M]⁺ | |

| 249/251 | [M-C₂H₅]⁺ | |

| 173/175 | [Cl₂C₆H₃CO]⁺ | |

| 105 | [C₆H₅CO]⁺ | |

| 91 | [C₇H₇]⁺ |

Visualizations

Experimental Protocol for the Synthesis of 3,4-Dichloro-4'-ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,4-Dichloro-4'-ethylbenzophenone. The method is based on the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride using aluminum chloride as a catalyst. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram.

Introduction

This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds with significant applications in organic synthesis, photochemistry, and as intermediates in the pharmaceutical and agrochemical industries. The synthesis described herein utilizes the well-established Friedel-Crafts acylation, a robust method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Figure 1: Reaction scheme for the Friedel-Crafts acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.[1][2]

Materials:

-

Ethylbenzene

-

3,4-Dichlorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup (optional)

-

Melting point apparatus (optional)

-

NMR and/or GC-MS for product characterization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents). Suspend the aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: To the cooled suspension, add 3,4-dichlorobenzoyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane dropwise via a dropping funnel. Stir the mixture at 0 °C for 15-20 minutes.

-

Addition of Ethylbenzene: Add ethylbenzene (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by the dropwise addition of 2M hydrochloric acid. This should be done carefully as the quenching process is exothermic and will release HCl gas.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[1]

Data Presentation

The following table summarizes the suggested quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Ethylbenzene | 1.1 equivalents |

| 3,4-Dichlorobenzoyl chloride | 1.0 equivalent |

| Anhydrous Aluminum Chloride | 1.2 equivalents |

| Solvent | |

| Dichloromethane | Anhydrous |

| Reaction Conditions | |

| Initial Temperature | 0-5 °C |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Work-up | |

| Quenching Agent | 2M Hydrochloric Acid |

| Washing Agents | 2M HCl, H₂O, sat. NaHCO₃, Brine |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |

| Purification | |

| Method | Recrystallization or Column Chromatography |

| Eluent System (Column) | Hexane/Ethyl Acetate Gradient |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3,4-Dichloro-4'-ethylbenzophenone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,4-Dichloro-4'-ethylbenzophenone as a versatile building block in organic synthesis. The content is curated for researchers and professionals in drug development and materials science, offering detailed protocols, data, and visualizations to guide its use in laboratory settings.

Introduction

This compound is a polysubstituted aromatic ketone. Its structure, featuring a dichlorinated phenyl ring and an ethyl-substituted phenyl ring connected by a carbonyl group, offers multiple reactive sites for further chemical modifications. The chlorine atoms can be targeted for nucleophilic substitution or cross-coupling reactions, while the carbonyl group can undergo a variety of classic transformations. The ethyl group can also be a site for functionalization under specific conditions. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical candidates and materials for organic electronics. Dichlorobenzophenones, in general, are recognized as important intermediates in the synthesis of agrochemicals and pharmaceuticals.[1]

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its basic properties and available spectroscopic information.

| Property | Value | Source |

| CAS Number | 844885-28-5 | N/A |

| Molecular Formula | C₁₅H₁₂Cl₂O | N/A |

| Molecular Weight | 279.16 g/mol | N/A |

Note: The lack of extensive published data necessitates that some protocols are based on established chemical principles and analogous compounds.

Synthesis of this compound

The most common and industrially viable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

General Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.

References

Application of Dichlorobenzophenones in Polymer Chemistry: A Generalized Overview with a Focus on 3,4-Dichloro-4'-ethylbenzophenone

Introduction

Benzophenone and its derivatives are versatile compounds in polymer chemistry, primarily serving as photoinitiators for UV-curable systems and as monomers in the synthesis of high-performance polymers. The incorporation of chlorine atoms onto the benzophenone scaffold, as in dichlorobenzophenones, can significantly influence the molecule's reactivity, absorption characteristics, and the properties of the resulting polymers. While specific data on 3,4-Dichloro-4'-ethylbenzophenone is scarce, its structural features suggest potential utility in both of these key areas.

The chlorine substituents can enhance intersystem crossing, a critical step in photoinitiation, and can also serve as reactive sites for nucleophilic substitution in polycondensation reactions. The ethyl group at the 4'-position may impact solubility and compatibility with organic monomers and polymers.

Potential Applications

Based on the known applications of other dichlorobenzophenone isomers, this compound could potentially be utilized in the following areas:

-

Photoinitiator for UV Curing: As a Type II photoinitiator, it can be used in formulations for coatings, inks, adhesives, and 3D printing resins. Upon UV irradiation, it would abstract a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.

-

Monomer for High-Performance Polymers: It could serve as a monomer in the synthesis of poly(aryl ether ketone)s (PAEKs) and other engineering thermoplastics. The chlorine atoms can be displaced by nucleophiles (e.g., bisphenols) in a high-temperature polycondensation reaction to form the polymer backbone.

-

UV Absorber: The benzophenone structure provides inherent UV-absorbing properties, which could be utilized to protect polymers and coatings from UV degradation.

Experimental Protocols

The following are generalized experimental protocols derived from literature on similar dichlorobenzophenones. These are starting points and will require optimization for this compound.

Protocol 1: Photopolymerization of an Acrylate Formulation (Generalized)

This protocol describes a typical procedure for evaluating a benzophenone derivative as a photoinitiator for the UV curing of an acrylate monomer.

Materials:

-

This compound (as the photoinitiator)

-

Triethylamine (TEA) or other suitable amine co-initiator

-

Trimethylolpropane triacrylate (TMPTA) or other multifunctional acrylate monomer

-

UV curing chamber with a medium-pressure mercury lamp (e.g., 365 nm)

-

Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory

-

Spin coater

Procedure:

-

Formulation Preparation: Prepare a photocurable formulation by mixing the components in the desired ratios (see Table 1 for examples). The mixing should be done in the dark or under safe light conditions to prevent premature polymerization.

-

Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a silicon wafer) using a spin coater to ensure a uniform thickness.

-

UV Curing: Place the coated substrate in the UV curing chamber and expose it to UV radiation for a specified time.

-

Monitoring Conversion: Monitor the polymerization progress by measuring the decrease in the intensity of the acrylate double bond absorption peak (typically around 1635 cm⁻¹) using FTIR-ATR. The conversion can be calculated using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.

-

Cured Film Characterization: Evaluate the properties of the cured film, such as hardness (pencil hardness), adhesion (cross-hatch test), and solvent resistance.

Data Presentation:

Table 1: Example Formulations for Photopolymerization Studies

| Formulation ID | Photoinitiator (wt%) | Co-initiator (wt%) | Monomer (wt%) |

| F1 | 1.0 | 2.0 | 97.0 |

| F2 | 2.0 | 4.0 | 94.0 |

| F3 | 3.0 | 6.0 | 91.0 |

Protocol 2: Synthesis of a Poly(aryl ether ketone) (PAEK) (Generalized)

This protocol outlines a general procedure for the synthesis of a PAEK using a dichlorobenzophenone monomer.

Materials:

-

This compound (as the dichloro-monomer)

-

Bisphenol A or another suitable bisphenol

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylacetamide (DMAc) or another high-boiling aprotic solvent

-

Toluene (as an azeotroping agent)

-

Nitrogen gas supply

-

Dean-Stark trap

-

Mechanical stirrer

-

Heating mantle with temperature controller

Procedure:

-

Reactor Setup: Set up a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

-

Reagent Charging: Charge the flask with equimolar amounts of this compound and the bisphenol, an excess of K₂CO₃ (e.g., 1.5-2.0 moles per mole of bisphenol), DMAc, and toluene.

-

Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) to remove water azeotropically with toluene. Collect the water in the Dean-Stark trap.

-

Polymerization: After complete removal of water, slowly raise the temperature to 160-180 °C to remove the toluene. Continue the polymerization at this temperature for several hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

-

Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

-

Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove residual salts and solvent. Dry the polymer in a vacuum oven.

-

Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg, Tm), and Thermogravimetric Analysis (TGA) for thermal stability.

Data Presentation:

Table 2: Expected Properties of a PAEK based on this compound

| Property | Expected Range |

| Glass Transition Temperature (Tg) | 150 - 250 °C |

| Melting Temperature (Tm) | 300 - 400 °C (if crystalline) |

| Decomposition Temperature (Td) | > 450 °C |

| Molecular Weight (Mn) | 20,000 - 80,000 g/mol |

Visualizations

Photopolymerization Workflow

Caption: Workflow for UV-induced photopolymerization using a dichlorobenzophenone derivative.

Generalized Photoinitiation Mechanism

Caption: Simplified mechanism of Type II photoinitiation by a benzophenone derivative.

Application Notes and Protocols: Photochemical Reactions of 3,4-Dichloro-4'-ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information regarding the photochemical applications of 3,4-Dichloro-4'-ethylbenzophenone. This compound is a substituted benzophenone that can function as a Type II photoinitiator for free-radical polymerization and undergo photochemical reduction.

Overview of Photochemical Properties

This compound is a diaryl ketone that, upon absorption of ultraviolet (UV) radiation, is excited from its ground state (S₀) to a singlet excited state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is the primary reactive species in its photochemical reactions.

The key photochemical applications of this compound stem from the reactivity of its triplet state:

-

Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor molecule. This process is fundamental to its use as a photoinitiator and in photoreduction reactions.

-

Energy Transfer: The triplet state can also transfer its energy to other molecules, a process known as photosensitization.

Synthesis of this compound

A common method for the synthesis of unsymmetrical benzophenones like this compound is the Friedel-Crafts acylation.[1][2] This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

A plausible synthetic route involves the acylation of ethylbenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3]

Application: Photoinitiator for Radical Polymerization

Substituted benzophenones are widely used as Type II photoinitiators in UV curing applications, such as in coatings, inks, and adhesives.[4][5] In this role, this compound, in conjunction with a co-initiator (typically a tertiary amine), generates free radicals that initiate the polymerization of monomers and oligomers, such as acrylates.

The proposed mechanism involves the excited triplet state of the benzophenone abstracting a hydrogen atom from the amine, creating a ketyl radical and an amine-derived radical. The amine-derived radical is typically the primary species that initiates the polymerization chain reaction.[4]

Illustrative Photopolymerization Efficiency

The efficiency of this compound as a photoinitiator can be evaluated by monitoring the rate of polymerization of a standard monomer, such as tripropyleneglycol diacrylate (TPGDA), often in the presence of a co-initiator like triethylamine (TEA). The data below are illustrative and based on typical performance of similar benzophenone derivatives.

| Parameter | Value | Conditions |

| Photoinitiator System | This compound (2 wt%) / Triethylamine (3 wt%) | in Tripropyleneglycol diacrylate (TPGDA) |

| UV Source | Mercury Lamp (365 nm) | - |

| Conversion (%) | ~85% | 60 seconds irradiation |

| Tack-free Time | ~10 seconds | - |

Experimental Protocol: UV Curing of an Acrylate Formulation

This protocol describes a general procedure for evaluating the performance of this compound as a photoinitiator for the UV curing of an acrylate resin.

Materials:

-

This compound

-

Tripropyleneglycol diacrylate (TPGDA)

-

Triethylamine (TEA)

-

Glass slides

-

UV curing system (e.g., medium-pressure mercury lamp, 365 nm LED)

-

Micropipettes

Procedure:

-

Formulation Preparation: In a small, amber vial, prepare the photocurable formulation by mixing:

-

95 parts by weight of TPGDA

-

2 parts by weight of this compound

-

3 parts by weight of Triethylamine

-

-

Mixing: Ensure the mixture is homogenous by vortexing or gentle stirring in the dark until the photoinitiator is fully dissolved.

-

Application: Using a micropipette, apply a thin film (e.g., 50 µm) of the formulation onto a clean glass slide.

-

UV Curing: Place the coated slide under the UV lamp. Irradiate for a specified time (e.g., 5, 10, 20, 30, 60 seconds).

-

Curing Evaluation:

-

Tack-free time: Immediately after irradiation, gently touch the surface with a cotton swab to determine if the surface is free of tackiness.

-

Solvent Resistance: After a post-cure period (e.g., 24 hours), perform a solvent rub test (e.g., with methyl ethyl ketone) to assess the degree of cross-linking.

-

Conversion Analysis (Optional): The degree of acrylate double bond conversion can be quantified using Fourier-transform infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate peak area (e.g., around 810 cm⁻¹ or 1635 cm⁻¹).

-

Application: Photochemical Reduction (Pinacol Coupling)

Benzophenones can undergo photochemical reduction in the presence of a hydrogen donor, such as isopropanol, to form benzopinacols.[5] This reaction is a classic example of a photochemical carbon-carbon bond formation. Upon UV irradiation, the triplet-excited this compound abstracts a hydrogen atom from isopropanol, forming a ketyl radical and an isopropanol-derived radical. Two ketyl radicals then dimerize to form the corresponding pinacol.

Illustrative Photoreduction Data

The efficiency of the photoreduction can be quantified by the quantum yield (Φ), which is the number of molecules reacted per photon absorbed. The UV-Vis absorption properties are crucial for determining the optimal irradiation wavelength. The data presented here are hypothetical and based on known properties of similar dichlorobenzophenones.[6]

| Parameter | Value | Solvent |

| UV Absorption Maximum (λmax) | ~265 nm (π-π* transition), ~340 nm (n-π* transition) | Ethanol |

| Molar Absorptivity (ε) at λmax | ~15,000 M⁻¹cm⁻¹ (at 265 nm) | Ethanol |

| Quantum Yield (Φ) of Photoreduction | ~0.85 | Isopropanol |

Experimental Protocol: Photochemical Synthesis of 3,4,3',4'-Tetrachloro-4',4''-diethylbenzopinacol

This protocol outlines the photoreductive coupling of this compound to its corresponding pinacol.

Materials:

-

This compound

-

Isopropanol (anhydrous)

-

Glacial acetic acid (catalytic amount)

-

Quartz reaction vessel

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

-

Stirring plate and stir bar

-

Thin Layer Chromatography (TLC) supplies (e.g., silica plates, hexane/ethyl acetate eluent)

Procedure:

-

Reaction Setup:

-

Dissolve 1.0 g of this compound in 50 mL of isopropanol in a quartz reaction vessel.

-

Add one drop of glacial acetic acid to the solution.

-

Place a magnetic stir bar in the vessel and seal it.

-

-

Irradiation:

-

Place the reaction vessel in the photoreactor and ensure it is positioned for optimal light exposure.

-

Begin stirring and irradiate the solution with UV light. The reaction time can vary from several hours to days depending on the lamp intensity and reaction scale.

-

-

Monitoring the Reaction:

-

Periodically take small aliquots of the reaction mixture and analyze by TLC to monitor the disappearance of the starting material (visualized under UV light).

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by TLC), transfer the reaction mixture to a round-bottom flask.

-

Remove the isopropanol using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pinacol product as a crystalline solid.

-

-

Characterization: The structure of the product can be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Visualized Workflows

Synthesis Workflow

Caption: Friedel-Crafts synthesis of this compound.

Photochemical Application Workflow

Caption: Key photochemical pathways for this compound.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistryjournals.net [chemistryjournals.net]

- 4. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4'-Dichlorobenzophenone [webbook.nist.gov]

Application Notes and Protocols for High-Throughput Screening Assays Using 3,4-Dichloro-4'-ethylbenzophenone

A comprehensive search for high-throughput screening (HTS) assays, experimental protocols, and associated data for 3,4-Dichloro-4'-ethylbenzophenone did not yield specific information on its direct application in this context.

Extensive database searches and literature reviews did not identify any established high-throughput screening assays that specifically utilize this compound as a primary tool or reagent. Consequently, there is no available quantitative data to summarize, nor are there specific experimental protocols or signaling pathways associated with its use in HTS to detail or visualize.

The search results did provide general information on high-throughput screening methodologies, assay design principles, and various technological platforms used in drug discovery and toxicology.[1][2][3][4][5] These resources cover the broad landscape of HTS but do not mention the specific compound of interest.

Information was found for structurally related compounds, such as 3,4-Dichloro-4'-ethoxybenzophenone and 3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone.[6][7] However, this information was limited to basic chemical properties, spectroscopic data, and commercial availability, with no reference to its use in biological screening assays.

Without any established biological activity or screening application for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or visualizations of signaling pathways or workflows. Further primary research would be required to determine if this compound has any utility in high-throughput screening.

References

- 1. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. High throughput screening : methods and protocols | Item Details | Research Catalog | NYPL [web.nypl.org]

- 6. cymitquimica.com [cymitquimica.com]

- 7. 3',4'-Dichloro-5-ethyl-2-hydroxybenzophenone [webbook.nist.gov]

Catalytic Synthesis of 3,4-Dichloro-4'-ethylbenzophenone Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction